molecular formula C₇H₅ClFNS B1145379 4-Chloro-3-fluorobenzothioamide CAS No. 177561-52-3

4-Chloro-3-fluorobenzothioamide

Cat. No. B1145379
M. Wt: 189.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-fluorobenzothioamide (CAS# 177561-52-3) is a reagent used in the preparation of substituted thiazoles in the treatment of inflammation . It has a molecular weight of 189.64 and a molecular formula of C7H5ClFNS .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorobenzothioamide includes a benzene ring substituted with chlorine and fluorine atoms, and a thioamide group . The canonical SMILES representation is C1=CC(=C(C=C1C(=S)N)F)Cl .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-fluorobenzothioamide are not available, it’s known that this compound is used as a reagent in the preparation of substituted thiazoles . Thiazoles are heterocyclic compounds that have been used in the treatment of inflammation .


Physical And Chemical Properties Analysis

4-Chloro-3-fluorobenzothioamide has a molecular weight of 189.64 and a molecular formula of C7H5ClFNS . Other properties such as melting point, boiling point, and solubility were not found in the available sources.

Future Directions

While specific future directions for 4-Chloro-3-fluorobenzothioamide are not mentioned in the sources, its use in the synthesis of substituted thiazoles for the treatment of inflammation suggests potential applications in medicinal chemistry and drug development .

properties

IUPAC Name

4-chloro-3-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJHOBZAKOLVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorobenzothioamide

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